molecular formula C20H15BrN4O4 B2476194 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1326846-07-4

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2476194
CAS No.: 1326846-07-4
M. Wt: 455.268
InChI Key: JKHDDBVUXKNQHK-UHFFFAOYSA-N
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Description

This novel chemical entity, 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide, is a compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. Its structure integrates a 1,2,4-oxadiazole moiety, a privileged scaffold known for its role as a bioisostere for esters and amides, contributing to enhanced metabolic stability and binding affinity in pharmacologically active compounds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7578050/]. The presence of the 4-bromophenyl group suggests potential for specific hydrophobic interactions within enzyme active sites, while the 2-oxopyridine (lactam) ring is a common feature in many synthetic molecules with diverse biological activities. Researchers are investigating this compound primarily for its potential as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating proliferation, migration, and survival [https://www.nature.com/articles/s41392-022-01202-9]. Overexpression of FAK is frequently observed in aggressive cancers, making it a compelling target for anticancer drug development. The furan-2-ylmethylacetamide side chain may contribute to the molecule's overall pharmacophore by offering additional hydrogen bonding capacity and optimizing solubility. Consequently, this molecule serves as a crucial research tool for probing FAK signaling in vitro and in vivo, enabling studies on tumor cell invasion, metastasis, and resistance to apoptosis, thereby facilitating the discovery of next-generation oncology therapeutics.

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O4/c21-15-6-3-13(4-7-15)19-23-20(29-24-19)14-5-8-18(27)25(11-14)12-17(26)22-10-16-2-1-9-28-16/h1-9,11H,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHDDBVUXKNQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing similar structural motifs exhibit significant antiviral properties, particularly against viruses like SARS-CoV-2. For example, studies have shown that derivatives with furan and oxadiazole components can inhibit the main protease (Mpro) of SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition
A recent study evaluated various furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. Modifications to the furan ring significantly influenced inhibitory potency, with some compounds demonstrating low cytotoxicity alongside effective viral inhibition.

Antioxidant Properties

The compound has also been investigated for its potential antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

Case Study: Antioxidant Activity Evaluation
Investigations focused on the antioxidant properties of related compounds revealed that certain derivatives effectively scavenge DPPH radicals and inhibit lipid peroxidation. This suggests potential therapeutic applications in managing oxidative stress-related conditions such as diabetes and neurodegenerative diseases.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research related to metabolic disorders. Notably, it has shown potential as an inhibitor of aldose reductase (ALR2), an enzyme linked to diabetic complications.

Case Study: Aldose Reductase Inhibition
Research on hydroxypyridinone derivatives indicated selective inhibition of ALR2 with IC50 values in the nanomolar range, suggesting that similar compounds may also effectively inhibit this enzyme.

Summary of Biological Activities

Compound NameTarget Enzyme/PathogenIC50 (μM)Mechanism of Action
Compound F8-B6SARS-CoV-2 Mpro1.57Non-peptidomimetic inhibitor
Hydroxypyridinone DerivativeALR20.789Selective inhibition
Compound 7lDPPH Radical-Antioxidant activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2-Oxopyridin-1(2H)-yl and Acetamide Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Oxadiazole/Acetamide) Molecular Weight Key Features Source
Target Compound 4-Bromophenyl / Furan-2-ylmethyl ~427.3* Bromine enhances lipophilicity; furan may improve solubility -
AMC3 (Compound 2a, ) 3-Methoxyphenyl / 4-Bromophenyl ~467.4 Methoxy group increases polarity; pyridinone with cyano substitution FPRs modulator
M212-1363 () Cyclopropyl / 3-Ethylphenyl 364.4 Cyclopropyl reduces steric bulk; ethylphenyl enhances hydrophobicity Screening hit
M212-1365 () Cyclopropyl / 3-Isopropylphenyl 378.4 Isopropylphenyl increases steric hindrance Screening hit
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2, ) - / Benzyl ~284.3 Benzyl group favors aromatic interactions; lower molecular weight β1i inhibitor

*Calculated molecular weight based on formula (C20H17BrN4O4).

Key Observations :
  • Oxadiazole Substituents: The target compound’s 4-bromophenyl group increases lipophilicity compared to cyclopropyl (M212-1363/1365) or methoxyphenyl (AMC3). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in targets like immunoproteasomes .
  • Acetamide Substituents : The furan-2-ylmethyl group offers a balance of moderate polarity (via oxygen) and π-orbital interactions, contrasting with benzyl (compound 2, ) or alkylphenyl groups (M212-1363/1365). This could influence metabolic stability and target selectivity .
  • Core Modifications: AMC3 replaces the oxadiazole with a cyano-substituted pyridinone, likely altering hydrogen-bonding patterns and receptor affinity .

Patent Landscape and Design Considerations

  • Patent Clues: –5 and 9–10 highlight structural diversity in 2-oxopyridinone derivatives, emphasizing substitutions at the oxadiazole and acetamide positions for tailored activity. For example, bulky groups (e.g., ter-butyl esters in ) are used to enhance target engagement .
  • Design Recommendations :
    • Introduce polar groups (e.g., methoxy) to the acetamide side chain to improve solubility.
    • Explore hybrid structures combining cyclopropyl (M212-1363) and bromophenyl for optimized lipophilicity and binding .

Q & A

Q. What are the critical synthetic steps and optimization strategies for this compound?

The synthesis involves a multi-step approach:

  • Oxadiazole Formation : Cyclization of amidoximes with carbonyl derivatives under reflux (70–80°C) in polar aprotic solvents (e.g., DMF) to form the 1,2,4-oxadiazole core .
  • Pyridone Coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the bromophenyl-oxadiazole moiety to the 2-oxopyridine ring .
  • N-Alkylation : Reaction of the pyridone nitrogen with furan-2-ylmethyl bromide, optimized for stoichiometric control (1.2 equiv alkylating agent) and reaction time (12–16 hrs) . Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity, with yields typically 40–60% .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., furan methylene at δ ~4.5 ppm) and carbons (oxadiazole C=N at δ 165–170 ppm in 13C NMR) .
  • Mass Spectrometry : HRMS validates the molecular ion ([M+H]+) and fragments (e.g., cleavage at the acetamide bond) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm .

Q. What preliminary biological assays are recommended?

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with MIC values compared to ciprofloxacin .
  • Cytotoxicity Screening : MTT assays (48h exposure) in HeLa and MCF-7 cell lines, calculating IC50 values .
  • Kinase Inhibition : Fluorescence-based kinase panel (e.g., EGFR, VEGFR2) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated?

Develop a SAR table comparing analogs:

Modification Biological Impact Key Reference
Bromophenyl → Chlorophenyl↓ Anticancer activity (IC50 5.2 μM → 8.7 μM)
Furan → Thiophene↑ Lipophilicity (logP +0.4)
Pyridone → PyrimidineAltered kinase selectivity (EGFR IC50 ↓ 30%)
Methodology : Synthesize derivatives with single substitutions, test in standardized assays, and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. How to resolve contradictions in reported biological data?

  • Orthogonal Assays : Confirm anticancer activity via both MTT and clonogenic assays .
  • Target Validation : Use siRNA knockdown of putative targets (e.g., EGFR) to verify mechanism .
  • Biophysical Profiling : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to rule off-target effects .

Q. What computational strategies predict target interactions?

  • Molecular Docking : Glide or AutoDock Vina to model binding poses in kinase ATP pockets (e.g., PDB 1M17) .
  • MD Simulations : 100-ns simulations (AMBER force field) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR Modeling : Use Gaussian-derived electronic parameters (HOMO-LUMO gap) to predict activity trends .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica GF254, UV visualization) and adjust solvent polarity (e.g., THF → DMF) for sluggish steps .
  • Data Reproducibility : Include triplicate measurements in biological assays and report standard deviations .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies; exclude non-peer-reviewed vendor data (e.g., BenchChem) .

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